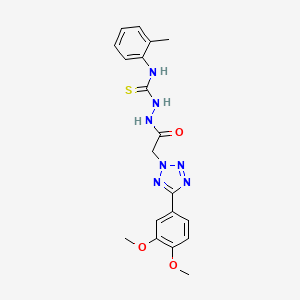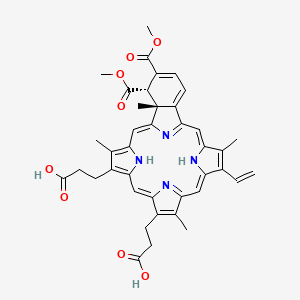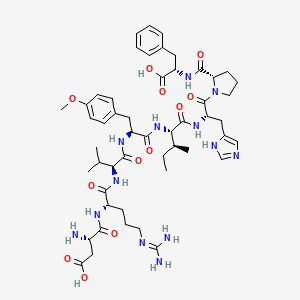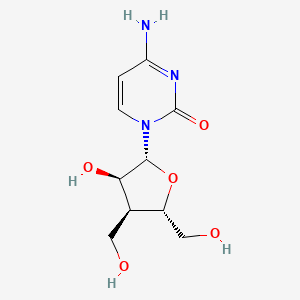
4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride typically involves multiple steps, starting from basic organic molecules. One common method involves the reaction of 2-acetylbutyrolactone with various reagents through amination, chloration, condensation, and oxidative reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its trihydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Applications De Recherche Scientifique
4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets 4-Methyl-5-(2-(4-o-ethoxyphenylpiperazin-1-yl)ethoxy)thiazole trihydrochloride apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
Propriétés
Numéro CAS |
136996-63-9 |
|---|---|
Formule moléculaire |
C18H28Cl3N3O2S |
Poids moléculaire |
456.9 g/mol |
Nom IUPAC |
5-[2-[4-(2-ethoxyphenyl)piperazin-1-yl]ethoxy]-4-methyl-1,3-thiazole;trihydrochloride |
InChI |
InChI=1S/C18H25N3O2S.3ClH/c1-3-22-17-7-5-4-6-16(17)21-10-8-20(9-11-21)12-13-23-18-15(2)19-14-24-18;;;/h4-7,14H,3,8-13H2,1-2H3;3*1H |
Clé InChI |
YKQZECRRZUFDGT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1N2CCN(CC2)CCOC3=C(N=CS3)C.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfonylphenyl]oxane-4-carboxamide](/img/structure/B12786134.png)

![N'-[2-(4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12786141.png)



